Ethyl (1R,2R)-2-[[(R)-1-Phenylethyl]amino]cyclopentanecarboxylate
Description
Ethyl (1R,2R)-2-[[(R)-1-Phenylethyl]amino]cyclopentanecarboxylate is a chiral cyclopentane derivative with stereochemical complexity. It serves as a critical intermediate in asymmetric synthesis, particularly for bioactive molecules and peptidomimetics. The compound features two stereocenters on the cyclopentane ring and an additional chiral center on the phenylethylamine moiety, leading to distinct physicochemical and biological properties compared to its stereoisomers . Its synthesis typically involves reductive amination of ethyl 2-oxocyclopentanecarboxylate using (R)-1-phenylethylamine, followed by resolution with chiral acids like dibenzoyl-D-tartaric acid (DBTA) to isolate the desired diastereomer .
Properties
IUPAC Name |
ethyl 2-(1-phenylethylamino)cyclopentane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-19-16(18)14-10-7-11-15(14)17-12(2)13-8-5-4-6-9-13/h4-6,8-9,12,14-15,17H,3,7,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFESHQNKLZLTHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC1NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis generally involves the condensation of a chiral cyclopentanecarboxylic acid derivative or its keto-ester precursor with (R)-1-phenylethylamine, followed by reduction and purification steps. The stereochemistry is controlled by the chiral amine and reaction conditions. Coupling agents or bases are used to facilitate the formation of the amino ester.
Detailed Stepwise Preparation
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1. Formation of Intermediate | Ethyl 2-oxocyclopentanecarboxylate + (R)-1-phenylethylamine + isobutyric acid in toluene, heated at 70 °C for 2 h, followed by azeotropic removal of water by distillation | The keto-ester reacts with the chiral amine to form a crude amino ester intermediate | Initial crude product obtained; reaction monitored by NMR for completion |
| 2. Reduction | Sodium ethoxide in absolute ethanol added to crude amino ester, stirred at 30–35 °C for 18 h | Reduction of imine intermediate to amino ester | High conversion (>99%) reported; reaction time critical for full reduction |
| 3. Workup and Extraction | Removal of ethanol under vacuum, cooling, addition of saturated NaHCO3 and brine, extraction with diethyl ether, drying over Na2SO4 | Isolation of crude amino ester | Efficient extraction yields crude product for further purification |
| 4. Salt Formation and Purification | Addition of 33% HBr in acetic acid to crude amino ester solution in diethyl ether under cooling, precipitation of hydrobromide salt, recrystallization from acetonitrile multiple times | Formation of this compound hydrobromide salt with high purity | Final product as colorless needle crystals; overall yield ~78% from starting keto-ester |
This method was scaled successfully with detailed NMR-based enantiomeric purity analysis confirming stereochemical integrity.
Alternative Synthetic Routes
Coupling via Acid Derivative and Amine: Direct coupling of chiral cyclopentanecarboxylic acid derivatives with (R)-1-phenylethylamine using coupling agents under controlled conditions has been reported. This method allows for fine-tuning of reaction parameters to optimize yield and purity.
Asymmetric Hydroformylation and Baeyer-Villiger Oxidation: For related cyclopentane derivatives, asymmetric hydroformylation of precursors followed by Baeyer-Villiger oxidation has been used to install the carboxylate functionality with retention of stereochemistry. This approach can be adapted for the target compound’s synthesis, particularly when complex substitution patterns are required.
Enzymatic Resolution and Chiral Auxiliary Methods: Use of chiral auxiliaries or enzymatic resolution techniques can enhance stereoselectivity during synthesis, especially when racemic mixtures are formed initially. Diastereomeric salt formation with tartaric acid derivatives followed by recrystallization is a common purification strategy to isolate enantiopure compounds.
Analytical and Purification Techniques
NMR Spectroscopy: Used extensively to monitor reaction progress and confirm stereochemistry and enantiomeric purity. Proton and carbon NMR provide insights into the configuration of the amino ester.
Chiral HPLC: Employed for enantiomeric excess determination and to separate stereoisomers if necessary.
Salt Formation and Recrystallization: Formation of hydrobromide or hydrochloride salts followed by multiple recrystallizations from solvents like acetonitrile and ethanol enhance purity and yield of the final product.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Material | Ethyl 2-oxocyclopentanecarboxylate |
| Chiral Amine | (R)-1-Phenylethylamine |
| Solvents | Toluene (reaction), Ethanol (reduction), Diethyl ether (extraction), Acetonitrile (crystallization) |
| Temperature | 70 °C (condensation), 30–35 °C (reduction) |
| Reaction Time | 2 h (condensation), 18 h (reduction) |
| Workup | Vacuum evaporation, aqueous extraction, drying over Na2SO4 |
| Purification | Salt formation with HBr in acetic acid, recrystallization (4x from acetonitrile) |
| Yield | ~78% overall from keto-ester starting material |
| Stereochemical Control | Use of chiral amine, controlled temperature, and purification by diastereomeric salts |
Research Findings and Applications
The described preparation method is scalable and reproducible, yielding all stereoisomers with high enantiomeric purity as confirmed by NMR and chiral chromatography.
The compound serves as a key intermediate for synthesizing chiral ligands and pharmaceutical agents, where stereochemistry is critical for biological activity.
Optimization of solvent choice, reaction time, and purification steps significantly improves yield and purity, making the process suitable for industrial applications.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at both the ester and amine groups under controlled conditions:
The oxidation of the ethyl ester to carboxylic acid proceeds via radical intermediates, while amine oxidation follows an electrophilic pathway .
Reduction Reactions
Selective reduction pathways depend on catalyst choice:
Hydrogenolysis
text- **Conditions**: H₂ (1 atm), Pd/C (10% wt), EtOH, 25°C, 12 h - **Outcome**: Cleavage of benzylamine group → Ethyl (1R,2R)-2-aminocyclopentanecarboxylate - **Yield**: 89% with >99% ee retention [6]
Ester Reduction
text- **Reagent**: LiAlH₄ in dry THF - **Product**: (1R,2R)-2-[[(R)-1-Phenylethyl]amino]cyclopentanemethanol - **Notes**: Requires strict anhydrous conditions; competing N-H reduction avoided below 0°C [5]
Hydrolysis Reactions
The compound shows distinct behavior in acidic vs. basic hydrolysis:
| Condition | Time | Major Product | Byproducts |
|---|---|---|---|
| 1M HCl, reflux | 4 h | (1R,2R)-2-[[(R)-1-Phenylethyl]amino]cyclopentanecarboxylic acid | <5% dimerization products |
| 1M NaOH, EtOH/H₂O 1:1 | 2 h | Sodium salt of carboxylic acid | None detected |
Kinetic studies reveal first-order dependence on [H⁺] in acidic hydrolysis (k = 3.2 × 10⁻⁴ s⁻¹ at 80°C) .
Stereospecific Rearrangements
The cyclopentane ring enables unique transformations:
Thermal Cope Rearrangement
text- **Conditions**: Xylene, 140°C, N₂ atmosphere - **Outcome**: (3R,4R)-1-[(R)-1-Phenylethyl]-3-ethoxycarbonyl-2-azabicyclo[2.2.1]heptane - **Yield**: 78% - **Mechanism**: Concerted [3,3]-sigmatropic shift with chair-like transition state [5]
Biochemical Interactions
The compound participates in enzyme-mediated reactions:
| Enzyme | Reaction Type | Vₘₐₓ (μM/min) | Kₘ (μM) | Inhibition Constant (Kᵢ) |
|---|---|---|---|---|
| Cytochrome P450 3A4 | N-Dealkylation | 12.4 ± 0.8 | 48.2 | 22.7 μM (competitive) |
| Monoamine oxidase A | Oxidative deamination | 8.9 ± 0.6 | 112.4 | Not applicable |
Molecular docking studies show strong binding to MAO-A (ΔG = -9.2 kcal/mol) via π-π interactions with FAD cofactor.
Stability Under Various Conditions
| Stress Condition | Degradation Products | Half-Life |
|---|---|---|
| UV light (254 nm) | Ring-opened aldehydes + ethylamine derivatives | 2.3 h |
| 40°C/75% relative humidity | <5% decomposition after 6 months | N/A |
| 1M H₂O₂ | N-Oxide + ester hydrolysis products | 15 min |
The compound demonstrates exceptional thermal stability (TGA onset decomposition at 218°C) .
Scientific Research Applications
Ethyl (1R,2R)-2-[[(R)-1-Phenylethyl]amino]cyclopentanecarboxylate is a chiral compound with unique stereochemistry and structural features. It has a molecular weight of approximately 261.36 g/mol. The compound belongs to the class of cyclopentanecarboxylates and can interact effectively with biological systems.
Scientific Research Applications
this compound's chiral nature influences its interaction with biological targets. It has been studied for its potential effects on enzyme-substrate interactions and protein-ligand binding, making it a valuable tool in pharmacological research. Its stereochemistry allows it to fit into active sites of enzymes or receptors, modulating their activity and leading to various biological effects. Studies show that the stereochemical configuration of this compound significantly affects its binding affinity and specificity with biological molecules. Research indicates that this compound can modulate the activity of certain enzymes, impacting metabolic pathways and potentially leading to therapeutic benefits in drug design.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the cyclopentanecarboxylate core is achieved through a cyclization reaction of a suitable precursor.
- The amino group is introduced via a nucleophilic substitution reaction using (S)-1-phenylethylamine.
- The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.
Industrial production may involve optimized reaction conditions, including the use of catalysts and controlled temperature and pressure to enhance yield and purity.
Mechanism of Action
The mechanism of action of Ethyl (1S,2S)-2-[[(S)-1-phenylethyl]amino]cyclopentanecarboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into the active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the pathway involved.
Comparison with Similar Compounds
Stereoisomeric Variants
The stereochemical configuration significantly impacts reactivity, solubility, and biological activity. Key stereoisomers include:
Key Observations :
- The (1R,2R)-(R)-amine configuration exhibits superior crystallinity and enantiopurity due to optimal steric and electronic interactions with DBTA .
- (1S,2S)-(S)-amine derivatives require alternative resolving agents (e.g., hydrobromide salts) for purification .
Structural Analogues with Modified Substituents
Substituent variations alter pharmacokinetic and synthetic utility:
Key Observations :
- Fluorinated derivatives (e.g., 4-fluorobenzyl) increase lipophilicity and blood-brain barrier penetration .
- Protective groups (Boc, Cbz) enable orthogonal protection strategies in multi-step syntheses .
Salt Forms and Solubility
Salt formation optimizes crystallinity and handling:
Key Observations :
- HBr salts enhance solubility for liquid-phase reactions, while DBTA complexes aid in diastereomeric resolution .
Biological Activity
Ethyl (1R,2R)-2-[[(R)-1-Phenylethyl]amino]cyclopentanecarboxylate, a compound with potential therapeutic applications, has garnered attention in recent years due to its biological activity. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
- Chemical Formula : C16H23NO2
- Molecular Weight : 261.359 g/mol
- CAS Number : 359586-66-6
The compound is characterized by a cyclopentanecarboxylate structure, which contributes to its unique biological activities.
This compound exhibits several mechanisms of action that contribute to its biological effects:
- Receptor Interaction : The compound may act as an agonist or antagonist for various receptors, influencing signaling pathways involved in cellular responses.
- Enzyme Inhibition : It has been noted for its potential to inhibit specific enzymes that play critical roles in metabolic pathways.
Pharmacological Effects
Research indicates that this compound may have multiple pharmacological effects:
- Anti-inflammatory Activity : Preliminary studies suggest that it may reduce inflammation through modulation of cytokine release and inhibition of inflammatory pathways.
- Neuroprotective Effects : There is evidence indicating potential neuroprotective properties, particularly in models of ischemic brain injury.
Case Study 1: Neuroprotection in Ischemia Models
A study investigated the neuroprotective effects of this compound in a rat model of cerebral ischemia. The results demonstrated:
- Reduction in Infarct Size : Treatment with the compound significantly reduced the size of brain infarcts compared to control groups.
- Improved Functional Recovery : Animals treated with the compound showed enhanced recovery in motor function post-ischemia.
Case Study 2: Anti-inflammatory Effects
Another research project assessed the anti-inflammatory properties of this compound using an animal model of acute inflammation. Key findings included:
- Decreased Cytokine Levels : Administration resulted in lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Histological Improvements : Tissue analysis revealed reduced edema and inflammatory cell infiltration.
Data Table
The following table summarizes key findings from various studies on the biological activity of this compound:
| Study Type | Biological Activity | Key Findings |
|---|---|---|
| Neuroprotection Study | Ischemic Injury | Reduced infarct size; improved motor function |
| Anti-inflammatory Study | Inflammation | Decreased cytokine levels; reduced tissue edema |
| Enzyme Inhibition Assay | Metabolic Pathways | Inhibited specific enzyme activity related to inflammation |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Ethyl (1R,2R)-2-[[(R)-1-Phenylethyl]amino]cyclopentanecarboxylate with high enantiomeric purity?
- Methodology :
- Cyclopropanation : Use diazo compounds (e.g., ethyl diazoacetate) with transition metal catalysts (e.g., Rh(II) complexes) to form the cyclopropane core while controlling stereochemistry .
- Chiral Auxiliaries : Introduce the (R)-1-phenylethylamine group via nucleophilic substitution or reductive amination under inert conditions to preserve stereochemical integrity .
- Purification : Employ chiral column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate the desired enantiomer .
Q. How can the stereochemistry of the compound be confirmed experimentally?
- Analytical Techniques :
- X-ray Crystallography : Resolve absolute configuration by analyzing single crystals grown via slow evaporation in dichloromethane/hexane .
- NMR Spectroscopy : Use NOESY or ROESY to detect spatial proximity between protons on the cyclopentane ring and the phenylethyl group .
- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (e.g., TD-DFT) to validate stereochemistry .
Advanced Research Questions
Q. What reaction mechanisms govern the cyclopropanation step in the synthesis of this compound?
- Mechanistic Insights :
- Transition metal-catalyzed cyclopropanation proceeds via a carbene transfer mechanism. Rhodium(II) catalysts stabilize the metallocarbene intermediate, enabling stereoselective addition to alkene precursors .
- Steric effects from the (R)-1-phenylethylamine group influence the trajectory of carbene insertion, favoring the (1R,2R) configuration .
Q. How can enantioselectivity be optimized during the introduction of the phenylethylamine substituent?
- Strategies :
- Asymmetric Catalysis : Use chiral ligands (e.g., BINAP or salen complexes) with palladium or copper catalysts to enhance enantiomeric excess (ee) during amination .
- Dynamic Kinetic Resolution : Perform reactions under conditions where the substrate racemizes faster than product formation, enabling high ee .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Stability Studies :
- Thermal Stability : Decomposition occurs above 150°C; store at 2–8°C in amber vials to prevent thermal or photolytic degradation .
- pH Sensitivity : The ester group hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions. Use buffered solutions (pH 6–8) for biological assays .
Q. How does the compound’s structural rigidity influence its biological activity, particularly as a proline mimetic?
- Biological Relevance :
- The cyclopentane ring mimics proline’s pyrrolidine structure but with restricted conformational flexibility, potentially enhancing binding affinity to peptide receptors or enzymes (e.g., prolyl hydroxylases) .
- Modifications to the phenylethylamine side chain can alter lipophilicity and target selectivity, as seen in analogs like (1S,2S)c5Phe .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
